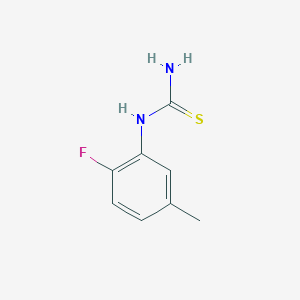

(2-Fluoro-5-methylphenyl)thiourea

Descripción general

Descripción

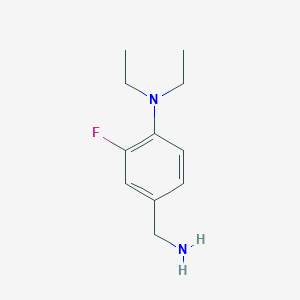

“(2-Fluoro-5-methylphenyl)thiourea” is a chemical compound with the CAS Number: 1038356-01-2 . It has a molecular weight of 184.24 and is typically in powder form .

Molecular Structure Analysis

The molecular formula of “(2-Fluoro-5-methylphenyl)thiourea” is C8H9FN2S . The InChI Code is 1S/C8H9FN2S/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) .Physical And Chemical Properties Analysis

“(2-Fluoro-5-methylphenyl)thiourea” is a powder with a molecular weight of 184.24 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Spectroscopic and Structural Analysis

- The study of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl) phenyl]thiourea (ANF-2) provided insights into its molecular structure, stability, charge transfer, and reactivity through spectroscopic, single-crystal XRD structure, DFT, and molecular dynamics investigation. The molecule's stability arises from hyper-conjugative interaction and charge delocalization. Its HOMO and LUMO analysis indicate potential charge transfer within the molecule. The molecule exhibits potential for nucleophilic attack, suggesting its reactivity in various chemical reactions. It also showed binding affinity with prostaglandin E synthase, hinting at possible analgesic drug development applications (Mary et al., 2016).

Catalytic Performance in Organic Reactions

- Bifunctional thioureas with either a trifluoromethyl or methyl group were synthesized and their catalytic performance in Michael addition reactions was studied. The differences in yields and enantiomeric excess (ee) values highlight the impact of fluorination on the catalytic efficiency of these compounds. Theoretical and experimental results demonstrated the significance of hydrogen-bonding interactions in organocatalysis, paving the way for enhanced catalyst design (Jiménez et al., 2016).

Fluorescent Dye Development

- The conversion of a boranil fluorophore bearing a nitro-phenyl group into various derivatives, including thiourea derivatives, has been reported. These derivatives exhibit strong luminescence, suggesting their application as fluorescent dyes in biological labeling and sensing. This research demonstrates the versatility of thiourea derivatives in developing functionalized fluorescent materials (Frath et al., 2012).

Antimicrobial and Antitumor Activities

- Novel thiourea α-aminophosphonate derivatives were synthesized from dehydroabietic acid and evaluated for their antitumor activities against various human cancer cell lines. The findings revealed moderate to high levels of antitumor activities, with some compounds exhibiting higher potency than the commercial anticancer drug 5-fluorouracil. This research opens avenues for thiourea derivatives in cancer therapy (Huang et al., 2013).

Safety And Hazards

The safety information for “(2-Fluoro-5-methylphenyl)thiourea” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Propiedades

IUPAC Name |

(2-fluoro-5-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2S/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGPZBVVSCBSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-5-methylphenyl)thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1517198.png)

![N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B1517201.png)

![1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-3-bromobenzene](/img/structure/B1517204.png)

![1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1517213.png)

![N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide](/img/structure/B1517214.png)

![2-({5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B1517216.png)

![6-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1517218.png)